Home > Products > Building Blocks P8391 > 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine - 100644-67-5

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Catalog Number: EVT-387999
CAS Number: 100644-67-5
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines and their wide range of pharmacological activities. These compounds have been reported to possess anticancer, antimicrobial, antiparasitic, anti-inflammatory, antidiabetic, and antiplatelet properties, among others1358. The derivative 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, in particular, is a compound of interest within this class due to its potential biological activities and applications in various fields.

1H-Pyrazolo[3,4-d]pyrimidin-6-amine

    Compound Description: This compound serves as a core scaffold in the development of novel dual adenosine A2A and A1 receptor antagonists. These antagonists are investigated for their potential as anti-Parkinson’s disease agents [].

N9-(β-D-2′-deoxyribonucleoside) of 8-aza-7-deazapurin-2-amine

    Compound Description: This compound, also referred to as the N9-(β-D-2′-deoxyribonucleoside) of 1H-pyrazolo[3,4-d]pyrimidin-6-amine, is investigated for its base-pairing capabilities, fluorescence properties, and the stability of its N-glycosidic bond [].

N8-(β-D-2′-deoxyribonucleosides) of 8-aza-7-deazapurin-2-amine

    Compound Description: This compound, also known as the N8-(β-D-2′-deoxyribonucleoside) of 1H-pyrazolo[3,4-d]pyrimidin-6-amine, is synthesized and studied alongside its N9 isomer for comparison of their base pairing and fluorescence properties within DNA contexts [].

2′-Deoxyribonucleoside of Purin-2-amine

    Compound Description: This naturally occurring nucleoside, 2′-deoxyadenosine, serves as a reference point for comparing the stability and base-pairing properties of the synthesized 1H-pyrazolo[3,4-d]pyrimidin-6-amine nucleosides [].

2′-Deoxyribonucleoside of 7-deazapurin-2-amine

    Compound Description: This compound is another modified nucleoside used as a reference point for comparing the stability and fluorescence properties of the 1H-pyrazolo[3,4-d]pyrimidin-6-amine nucleosides [].

Applications in Various Fields

Antimicrobial Agents

Pyrazolo[3,4-d]pyrimidines have been evaluated for their antimicrobial activities against a variety of pathogenic bacteria. Novel derivatives have shown moderate to good inhibitory effects, with the potential for improved activity through structural modifications such as substituting large electron-donating groups1. The antibacterial activity of these compounds makes them promising candidates for the development of new antibacterial agents.

Cardiovascular and Antiplatelet Therapy

Derivatives of pyrazolo[3,4-d]pyrimidines have been found to exhibit antiplatelet activity, which is crucial in the prevention of thrombotic events. Compounds in this class have demonstrated the ability to inhibit platelet aggregation induced by various agonists, and some have shown additional analgesic activity without causing gastric toxicity3. These properties suggest their potential use in cardiovascular therapy and as antiplatelet agents with analgesic benefits.

Anticancer Agents

The structural refinement of pyrazolo[3,4-d]pyrimidines has led to the development of compounds with high potency as mTOR inhibitors, which is a promising strategy for anticancer therapy. These compounds have shown significant in vitro anticancer activity against various human cancer cell lines, and detailed mechanistic studies have indicated that they induce apoptosis8.

Pain Management

Pyrazolo[3,4-d]pyrimidines have also been explored as sigma-1 receptor ligands for the treatment of pain. The sigma-1 receptor is implicated in the modulation of pain, and compounds targeting this receptor have shown potent antinociceptive properties in animal models, indicating their potential as pain management therapies7.

Source and Classification

This compound is synthesized through various chemical methods and is studied for its biological activities, particularly its role as an epidermal growth factor receptor inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to adenosine triphosphate, making it a promising candidate for drug design targeting kinase enzymes involved in cancer and other diseases .

Synthesis Analysis

The synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as phenylhydrazine and various carbonyl compounds.
  2. Reflux Conditions: The initial reaction often involves refluxing phenylhydrazine with a carbonyl compound in ethanol, leading to the formation of hydrazone intermediates.
  3. Cyclization: The hydrazone undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine structure. This step may require additional reagents such as urea or thiourea under specific conditions (e.g., solvent-free conditions or in the presence of catalytic amounts of sodium ethoxide) .
  4. Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using methyl iodide and a base like potassium hydroxide .
Molecular Structure Analysis

The molecular structure of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be described as follows:

  • Core Structure: The compound features a fused pyrazole and pyrimidine ring system.
  • Substituents:
    • A methoxy group (-OCH₃) at the 4-position enhances lipophilicity and may influence biological activity.
    • An amine group (-NH₂) at the 6-position is crucial for binding interactions with target proteins.

Structural Data

  • Molecular Formula: C₈H₈N₄O
  • Molecular Weight: Approximately 180.18 g/mol
  • Key Spectroscopic Data:
    • Proton NMR typically shows signals corresponding to aromatic protons and the methoxy group.
    • Carbon NMR provides insights into the carbon framework, confirming the presence of the methoxy substituent .
Chemical Reactions Analysis

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine participates in several chemical reactions that are relevant for its functionality:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, potentially leading to new derivatives.
  2. Acylation Reactions: The amine can undergo acylation to form amides, which may enhance biological activity or alter pharmacokinetic properties.
  3. Complex Formation: This compound can interact with metal ions or other ligands to form coordination complexes that may exhibit enhanced biological activities .
Mechanism of Action

The mechanism of action for compounds like 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves inhibition of specific kinases such as epidermal growth factor receptor (EGFR).

Key Mechanistic Insights

  • Binding Affinity: The compound mimics ATP binding due to its structural features, allowing it to effectively compete with ATP for binding sites on kinases.
  • Inhibition of Signal Transduction: By inhibiting EGFR, this compound disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine are significant for its application:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like ethanol and dimethyl sulfoxide but less soluble in nonpolar solvents.
  • Melting Point: Specific melting point data may vary but typically falls within a defined range based on purity.

Relevant Data

  • Log P (octanol-water partition coefficient): Indicates lipophilicity which affects absorption and distribution in biological systems.
Applications

The applications of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine are primarily focused on medicinal chemistry:

  1. Cancer Therapy: As an inhibitor of epidermal growth factor receptor, it shows promise in treating various cancers by blocking pathways that lead to tumor growth.
  2. Drug Design: Its structure serves as a scaffold for developing new drugs targeting kinase enzymes involved in cancer progression .
  3. Biochemical Research: Used in studies exploring kinase signaling pathways and their roles in cellular processes.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Heterocyclic Systems in Drug Discovery

Heterocyclic frameworks serve as fundamental structural elements in medicinal chemistry due to their prevalence in biological systems and capacity for diverse molecular interactions. Among these, nitrogen-containing heterocycles exhibit exceptional versatility in mimicking endogenous purine nucleobases, enabling targeted modulation of enzymatic functions. The pyrazolo[3,4-d]pyrimidine system represents a privileged scaffold characterized by a fused bicyclic structure that confers remarkable stability and distinct electronic properties. This architecture facilitates multiple hydrogen bonding interactions through its nitrogen atoms (N1, N2, N4) while the C6 position provides a strategic site for functional group modifications that fine-tune pharmacological properties [10].

The structural rigidity of this scaffold allows precise three-dimensional positioning of pharmacophoric elements critical for binding to therapeutic targets. In kinase inhibition applications, the pyrazolo[3,4-d]pyrimidine core occupies the adenine-binding pocket of ATP-binding sites through complementary hydrogen bonding with kinase hinge regions [4]. This binding mode is exemplified by the pharmacophore model for EGFR inhibitors, which requires: (1) a flat heteroaromatic system (pyrazolopyrimidine) for adenine region occupation, (2) a hydrophobic head, (3) a hydrogen-bonding spacer, (4) a hydrophobic tail, and (5) ribose-binding elements [1]. The scaffold’s synthetic versatility enables systematic optimization at five distinct positions (Figure 2 in [1]), allowing medicinal chemists to modulate target affinity, selectivity, and pharmacokinetic parameters.

Table 1: Key Structural Features Enabling Biological Activity

Structural ElementRole in Molecular RecognitionTarget Interactions
N1 NitrogenHydrogen bond acceptorKinase hinge region backbone NH
C4 PositionVector for substituent diversityHydrophobic region I occupation
C6 Amino GroupHydrogen bond donor/acceptorRibose/solvent interface
Fused Bicyclic SystemRigid planar conformationAdenine binding pocket complementarity
Methoxy Group (C4)Steric and electronic modulationHydrophobic pocket penetration

Role of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a Bioisostere for Purine Nucleobases

The 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative (CAS: 100644-67-5, SMILES: COC1=NC(N)=NC2=C1C=NN2) exemplifies strategic bioisosteric replacement of natural purines [2]. This compound retains the hydrogen-bonding pattern of adenine through its C6 primary amino group (-NH₂) and N1 nitrogen, while the 4-methoxy substitution introduces distinct electronic and steric properties that enhance target discrimination. The methoxy group’s electron-donating character increases electron density at N3, strengthening hydrogen-bond acceptor capacity toward therapeutic targets like protein kinases [7]. This modification simultaneously improves metabolic stability by reducing oxidative deamination susceptibility compared to unmodified adenine analogs [10].

Molecular docking analyses reveal that this derivative achieves dual hydrogen bonding with conserved kinase residues, mimicking ATP’s adenine binding while avoiding the metabolic liabilities of natural nucleobases. In CDK2 inhibition, the scaffold maintains critical interactions with Leu83 through its glycyl linker, while the methoxy group orients toward solvent-exposed regions, reducing entropic penalties upon binding [7] [8]. The compound’s physicochemical parameters (molecular weight: 165.15 g/mol, logP ≈ 0.5) align with Lipinski’s criteria for drug-likeness, enhancing its suitability as a lead compound [2].

Table 2: Bioisosteric Relationship with Purine Nucleobases

Adenine Feature4-Methoxy Pyrazolopyrimidine AnalogFunctional Consequence
N1 NitrogenN1 PositionConserved H-bond acceptance
6-Amino Group6-Amino GroupEquivalent H-bond donation
N7 NitrogenC7 CarbonEliminates non-productive metal coordination
C8-HN2 NitrogenEnhanced dipole formation capacity
9-Nitrogen (Glycosylation site)Methoxy GroupBlocks metabolic glycosylation while occupying hydrophobic pockets

Historical Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Therapies

The therapeutic application of pyrazolo[3,4-d]pyrimidines has evolved from early nonspecific cytotoxic agents to precision-targeted therapeutics. Initial investigations focused on antiproliferative effects against rapidly dividing cells, leveraging the scaffold’s nucleobase-mimicking properties to disrupt nucleic acid metabolism [10]. Seminal work identified unsubstituted pyrazolopyrimidines as purine antimetabolites, though these suffered from limited selectivity. The strategic incorporation of the 4-methoxy group marked a critical advancement by shifting the therapeutic focus toward protein kinase modulation [7].

The twenty-first century witnessed rational design of pyrazolo[3,4-d]pyrimidine derivatives targeting specific oncogenic kinases. Key milestones include:

  • EGFR-Targeted Derivatives: Compounds featuring 4-arylaminopyrazolopyrimidine scaffolds demonstrated nanomolar inhibition (IC₅₀ = 0.016 μM against EGFRWT) with activity against resistant mutants (EGFRT790M, IC₅₀ = 0.236 μM). Structural optimization at the C3 position with hydrophobic tails yielded derivatives inducing apoptosis via BAX/Bcl-2 ratio modulation [1] [3].
  • CDK2-Selective Inhibitors: Glycosylated derivatives (e.g., thioglycoside compounds 14-15) achieved picomolar CDK2/cyclin A2 inhibition (IC₅₀ = 0.057 ± 0.003 μM) through ribose pocket occupation. These compounds arrested cell cycle progression at G1/S phase in HCT-116 cells while inducing caspase-mediated apoptosis [7] [8].
  • PAK1 Allosteric Modulators: Structure-based design yielded ZMF-10 (IC₅₀ = 174 nM against PAK1), where the pyrazolopyrimidine core disrupted kinase autoregulation via p21-binding domain interactions, inhibiting metastasis through ERK-FAK pathway suppression [6].
  • Tubulin Polymerization Inhibitors: Hybridization with combretastatin pharmacophores produced derivatives arresting cells in G2/M phase through colchicine site binding, exhibiting anti-angiogenic effects at nanomolar concentrations [5].

Table 3: Evolution of Target Selectivity in Pyrazolopyrimidine Therapeutics

Development EraRepresentative ModificationsPrimary TargetsTherapeutic Advance
1980s-1990sUnsubstituted or C6-OH derivativesPurine receptors, Dihydrofolate reductaseBroad-spectrum antiproliferative effects
Early 2000s4-Arylamino substitutionsEGFR, Src family kinasesImproved kinase selectivity
2010-2015C3-Hydrazone linkers, glycosylationMutant EGFR, CDK2/cyclin complexesActivity against resistant phenotypes
2015-PresentHybrid scaffolds (tubulin binders), trifluoromethyl substitutionsTubulin, PAK1, dual CDK2/EGFRMultitarget engagement, reduced off-target effects

Contemporary research focuses on polypharmacological approaches where derivatives like compound 12b simultaneously inhibit EGFR and downstream effectors while inducing tumor-specific apoptosis through BAX/Bcl-2 ratio elevation (8.8-fold increase) and cell cycle arrest at S/G2-M phases [1] [3]. The integration of computational methods has accelerated the design of isoform-selective inhibitors, exemplified by PAK1-specific derivatives that exploit unique residue interactions within the p21-binding domain [6]. These advances underscore the pyrazolo[3,4-d]pyrimidine scaffold’s adaptability to evolving paradigms in precision oncology.

Properties

CAS Number

100644-67-5

Product Name

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

JGSDDGDWMGPLPH-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=C1C=NN2)N

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.